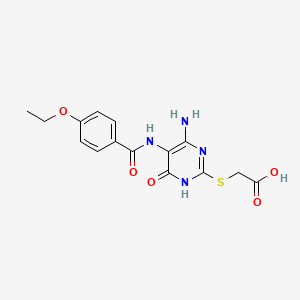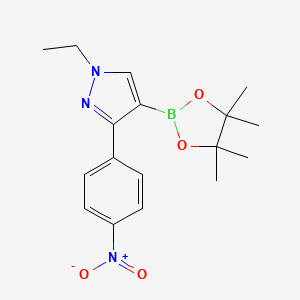![molecular formula C16H14N4O2 B2818362 N-(quinolin-8-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide CAS No. 1448073-11-7](/img/structure/B2818362.png)
N-(quinolin-8-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(quinolin-8-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide” is a chemical compound. The title tridentate ligand, C14H10N4O, crystallizes with three independent molecules (A, B and C) in the asymmetric unit . All three molecules are relatively planar .
Synthesis Analysis
The synthesis of this compound involves a reaction of pyrazine-2-carboxylic acid and 8-aminoquinoline in 1,2-dichloroethane . The mixture was distilled to azeotropically remove any solvated H2O .Molecular Structure Analysis
The molecules of this compound are linked by offset π–π interactions, forming layers parallel to the plane . The centroids of the quinoline ring systems in the molecule are linked via these interactions .Physical And Chemical Properties Analysis
The compound is relatively planar with the NH H atom forming three-centered (bifurcated) intramolecular N—H N hydrogen bonds in each molecule . There is also an intramolecular C—H O contact present in each molecule, involving the benzene ring of the quinoline unit and the amide carboxamide O atom .Aplicaciones Científicas De Investigación
Antimicrobial Agents
Studies have detailed the synthesis of novel pyrazolo[3,4-d]pyrimidine derivatives with potential as antimicrobial agents. For instance, the reaction of certain quinoline derivatives with ethoxymethylenecyanoacetate or ethoxymethylenemalononitrile afforded compounds that were screened for their antibacterial and antifungal activity, indicating potential for antimicrobial applications (Holla et al., 2006).
Anticancer Research
Compounds structurally related to "N-(quinolin-8-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide" have been explored for their anticancer properties. For example, carboxamide derivatives of benzo[b][1,6]naphthyridines were synthesized and showed potent cytotoxicity against various cancer cell lines, indicating their potential use in anticancer research (Deady et al., 2003).
Corrosion Inhibition
Carboxamide derivatives have also been evaluated for their role as corrosion inhibitors. A study examined the performance of certain carboxamide ligands in hydrochloric acid solution for mild steel protection, showing that these compounds can act effectively as corrosion inhibitors (Erami et al., 2019).
Synthesis of Heterocyclic Compounds
Several studies have focused on the synthesis of novel heterocyclic compounds that may have varied applications in pharmaceuticals and materials science. For example, research on the facile synthesis of novel benzo-1,3-dioxolo-, benzothiazolo-, pyrido-, and quinolino-fused heterocycles demonstrates the versatility of heterocyclic chemistry in creating compounds with potential biological activity (Avila et al., 2011).
Direcciones Futuras
Propiedades
IUPAC Name |
N-quinolin-8-yl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2/c21-16(13-10-14-20(19-13)8-3-9-22-14)18-12-6-1-4-11-5-2-7-17-15(11)12/h1-2,4-7,10H,3,8-9H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSJRBENWVRAXDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC(=N2)C(=O)NC3=CC=CC4=C3N=CC=C4)OC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(2-chloro-1,1,2-trifluoroethoxy)phenyl]-4-(difluoromethoxy)-3-methoxybenzamide](/img/structure/B2818279.png)
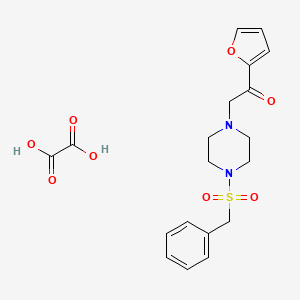
![2-{[3-cyano-4-(2-ethoxyphenyl)-5-hydroxy-4,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2818283.png)
![4-methyl-N-[3-(trifluoromethyl)phenyl]phthalazin-1-amine](/img/structure/B2818284.png)
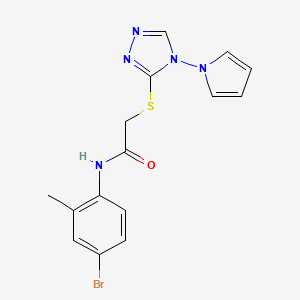

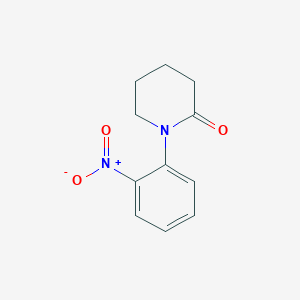
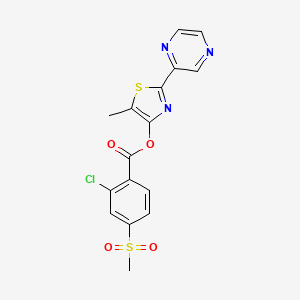
![5-(Aminomethyl)-6-azabicyclo[3.2.1]octan-7-one](/img/structure/B2818292.png)
![2-Chloro-N-[3-(2-methyl-3,4-dihydro-2H-quinolin-1-yl)-3-oxopropyl]acetamide](/img/structure/B2818293.png)
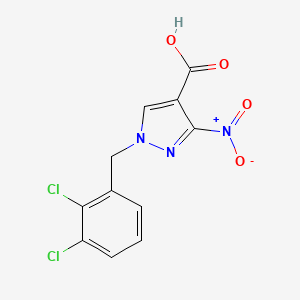
![N'-(4-methylbenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carbohydrazide](/img/structure/B2818296.png)
